3-[(4-chlorophenyl)methyl]-1-methyl-7-phenyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione
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Overview
Description
3-[(4-chlorophenyl)methyl]-1-methyl-7-phenyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione is a complex heterocyclic compound that belongs to the class of oxazolo[2,3-f]purines This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methyl group, and a phenyl group attached to the oxazolo[2,3-f]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-1-methyl-7-phenyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolo[2,3-f]purine core: This step involves the cyclization of appropriate intermediates under controlled conditions.
Introduction of the chlorobenzyl group: This is achieved through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Methylation and phenylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-1-methyl-7-phenyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., chlorides, bromides) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-1-methyl-7-phenyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-1-methyl-7-phenyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzyl)-1-methyl-7-phenylimidazo[2,3-f]purine-2,4(1H,3H)-dione
- 3-(4-chlorobenzyl)-1-methyl-7-phenylthiazolo[2,3-f]purine-2,4(1H,3H)-dione
Uniqueness
3-[(4-chlorophenyl)methyl]-1-methyl-7-phenyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione is unique due to its specific structural features, including the oxazolo[2,3-f]purine core and the presence of the chlorobenzyl, methyl, and phenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3/c1-24-18-17(19(27)26(21(24)28)11-13-7-9-15(22)10-8-13)25-12-16(29-20(25)23-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKLQLQVONGERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4C=C(OC4=N2)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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